molecular formula C14H13Br B114346 1-Bromotetradeca-2,5,8,11-tetrayne CAS No. 5871-06-7

1-Bromotetradeca-2,5,8,11-tetrayne

Cat. No. B114346
CAS RN: 5871-06-7
M. Wt: 261.16 g/mol
InChI Key: GKTVKNSTSCQTNQ-UHFFFAOYSA-N
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Description

1-Bromotetradeca-2,5,8,11-tetrayne is a chemical compound with the molecular formula C14H13Br . It is used as an intermediate in the preparation of unsaturated fatty acids . The molecule contains a total of 28 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of 1-Bromotetradeca-2,5,8,11-tetrayne consists of 27 bonds, including 14 non-Hydrogen bonds, 4 multiple bonds, and 4 triple bonds .


Physical And Chemical Properties Analysis

The average mass of 1-Bromotetradeca-2,5,8,11-tetrayne is 261.157 Da, and its monoisotopic mass is 260.020050 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Complex Molecules : 1-Bromotetradeca-2,5,8,11-tetrayne is used as a precursor in the synthesis of complex molecules. For example, it was used in the synthesis of methyl 1-14C-arachidonate, which involved multiple steps including coupling with 4-pentyn-1-ol and further transformations (Sprecher, 1971).

  • Preparation of Poly-ynoic Acids : This compound played a role in the synthesis of various poly-ynoic acids, which were then partially hydrogenated to produce all cis-enoic acids. This process demonstrates its utility in creating structurally diverse molecules (Pabon, Steen, & Dorp, 2010).

  • Transannular Reactions : It was utilized in transannular reactions to synthesize complex cyclic compounds, showcasing its versatility in organic synthesis (Schmidt, Gleiter, & Rominger, 2004).

Material Science and Polymer Chemistry

  • Nonlinear Optics : 1-Bromotetradeca-2,5,8,11-tetrayne derivatives were used to create novel linear and ladder polymers, which have applications in nonlinear optics. This illustrates its role in the development of new materials with specific electronic properties (Okada, Matsuda, Masaki, Nakanishi, & Hayamizu, 1991).

Organic Electronics and Conductance

Antimicrobial Research

  • Antimicrobial Activity : Some studies have explored the antimicrobial activities of compounds synthesized from 1-Bromotetradeca-2,5,8,11-tetrayne, indicating its potential in the development of new antimicrobial agents (Yamaguchi, Park, Ishizuka, Omata, & Hirama, 1995).

properties

IUPAC Name

1-bromotetradeca-2,5,8,11-tetrayne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,5,8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVKNSTSCQTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5,8,11-tetradecatetrayne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Lúthersson - 2013 - skemman.is
Nonpolar ether lipids of 1-O-alkyl-2,3-diacyl-sn-glycerol type are major constituents of the liver oils of shark, dogfish and various other species of elasmobranch fish. Methoxyl …
Number of citations: 3 skemman.is
ÞK Kristinsdóttir - skemman.is
The Haraldsson group has developed methods to synthesize various polyunsaturated methylene-interrupted all-cis-skipped polyene hydrocarbon chains in their total synthesis of …
Number of citations: 0 skemman.is
S Sigurjonsson, E Lúthersson… - The Journal of …, 2022 - ACS Publications
The first total synthesis of a docosahexaenoic acid (DHA)-like methoxylated ether lipid (MEL) is reported. This compound constitutes an all-cis methylene skipped hexaene framework …
Number of citations: 4 pubs.acs.org
EK Rögnvaldsdóttir - skemman.is
Ether lipids of the 1-O-alkyl-2,3-diacyl-sn-glycerol type, made of pure saturated or monounsaturated 1-O-alkyl-sn¬-glycerols and long chain n-3 polyunsaturated fatty acids (PUFAs), are …
Number of citations: 1 skemman.is
AM Firsov, MA Fomich, AV Bekish, OL Sharko… - The FEBS …, 2019 - Wiley Online Library
Autoxidation of polyunsaturated fatty acids (PUFAs) damages lipid membranes and generates numerous toxic by‐products implicated in neurodegeneration, aging, and other …
Number of citations: 45 febs.onlinelibrary.wiley.com

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